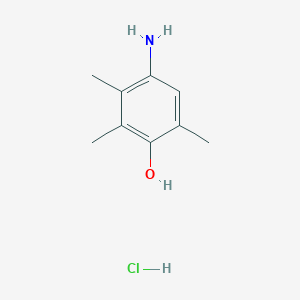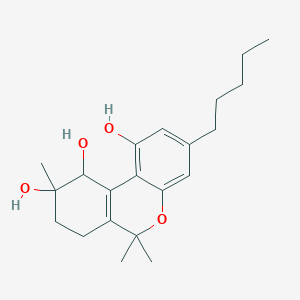
Cannabitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabitriol (CBT) is a relatively new cannabinoid that has been discovered in recent years. It is a non-psychoactive compound that is structurally similar to cannabidiol (CBD) and tetrahydrocannabinol (THC). CBT has been found to have potential therapeutic properties, making it a promising area of research in the field of medicine.
Applications De Recherche Scientifique
Chemical Characterisation and Decomposition Mechanisms
A study conducted by Carbone et al. (2010) focused on the chemical analysis of Δ9-THC, a prominent compound in cannabis. The analysis resulted in the isolation of several hydroxylated Δ9-THC derivatives, including cannabitriol. This research provides insight into the oxidative degradation products of Δ9-THC and the decomposition mechanisms, highlighting the potential application of cannabitriol in understanding cannabinoid chemistry and stability (Carbone et al., 2010).
Therapeutic Implications for Treating Marijuana Abuse
Brogan et al. (2007) explored the use of catalytic antibodies capable of oxidatively degrading Δ9-tetrahydrocannabinol (Δ9-THC), the major psychoactive component of marijuana. In this study, cannabitriol was identified as a major degradation product, indicating its potential role in therapeutic applications for treating marijuana abuse (Brogan et al., 2007).
Drug-Like Properties Assessment
Desa et al. (2017) conducted an in silico study to investigate the drug-like properties of phytocannabinoids in Cannabis sativa, including cannabitriol. The study evaluated molecular properties and predicted bioactivity scores, providing insights into the potential of cannabitriol as an orally active drug with good drug-like properties (Desa et al., 2017).
Phytochemical Analysis and Biological Profile
De Vita et al. (2022) analyzed the phytochemical composition of industrial hemp cultivar leaves and identified cannabitriol among other cannabinoid derivatives. This study provides valuable information on the phytochemical profile and potential biological applications of cannabitriol in various health-related fields (De Vita et al., 2022).
Propriétés
Numéro CAS |
11003-36-4 |
|---|---|
Nom du produit |
Cannabitriol |
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |
Clé InChI |
ZLYNXDIDWUWASO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Synonymes |
cannabitriol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



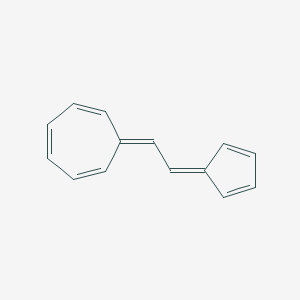
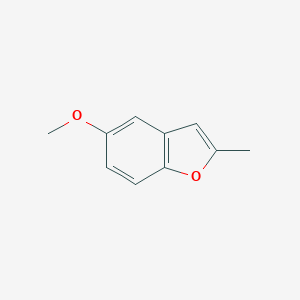
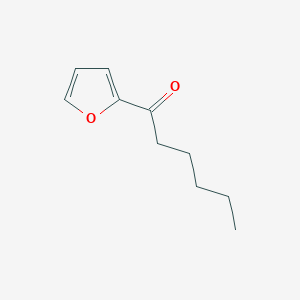
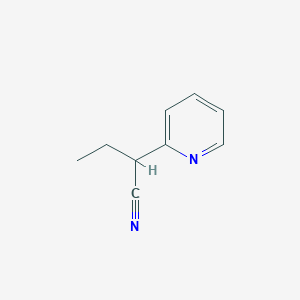
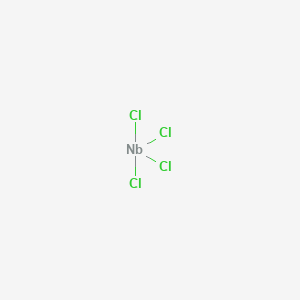
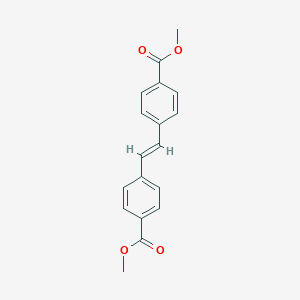
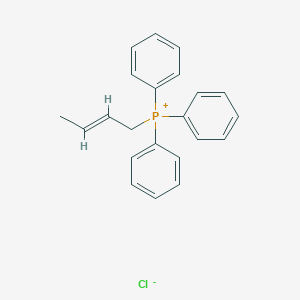
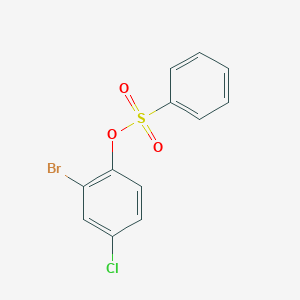
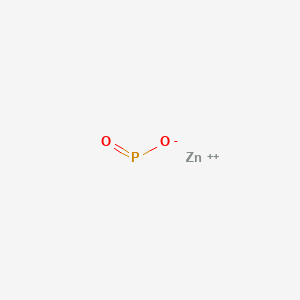
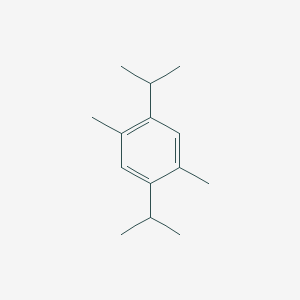
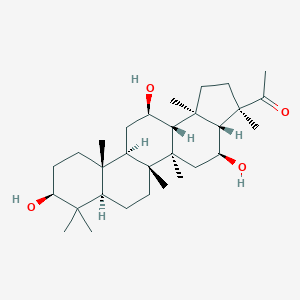
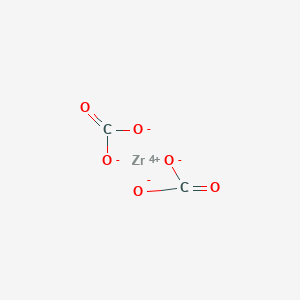
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
